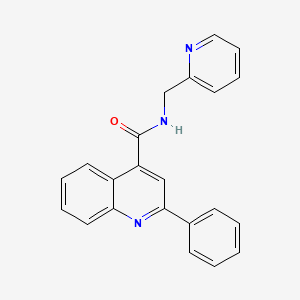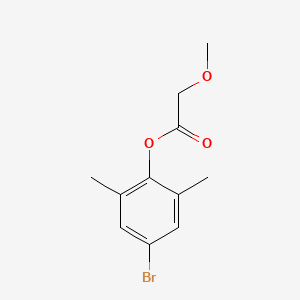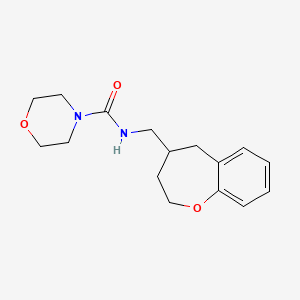
2-phenyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-phenyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, typically involves multi-step chemical processes. An example of such a process is the oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine to yield quinoxalines, a closely related structure, showcasing the diversity of synthetic routes available for these compounds (Faizi et al., 2018). Additionally, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines demonstrates the versatility in creating complex quinoline derivatives with potential biological activities (Yang et al., 2017).
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, with polymorphic modifications and solvates affecting their physical and chemical properties. For instance, studies have identified polymorphic modifications of certain quinoline carboxamides, which possess strong diuretic properties, showing variations in crystal packing and molecular organization (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the cyclization of lithiated pyridine and quinoline carboxamides leads to the formation of a range of polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams, showcasing the compounds' versatility in chemical transformations (Clayden et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular arrangements and interactions. Research into polymorphic forms and solvates of quinoline compounds reveals the impact of molecular structure on their physical properties, including differences in crystal packing and hydrogen bonding patterns (Singh & Baruah, 2009).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards various reagents, are crucial for their application in synthetic chemistry and drug design. The interaction of phenyllithium with various 3-substituted pyridine derivatives and quinoline, for instance, demonstrates the reactivity of quinoline derivatives in aromatic substitution reactions, providing insight into their chemical behavior and potential as synthetic intermediates (Abramovitch et al., 1963).
Propiedades
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(24-15-17-10-6-7-13-23-17)19-14-21(16-8-2-1-3-9-16)25-20-12-5-4-11-18(19)20/h1-14H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHSXUSWLXLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353902 |
Source


|
| Record name | 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65628-70-8 |
Source


|
| Record name | 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-ethyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5664526.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B5664532.png)
![ethyl 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanoate](/img/structure/B5664544.png)

![N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5664552.png)
![[3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol](/img/structure/B5664559.png)
![1-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5664567.png)

![5-benzyl-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B5664589.png)
![3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5664599.png)
![2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664602.png)


![2-(3,5-difluorobenzyl)-8-(4-methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664626.png)